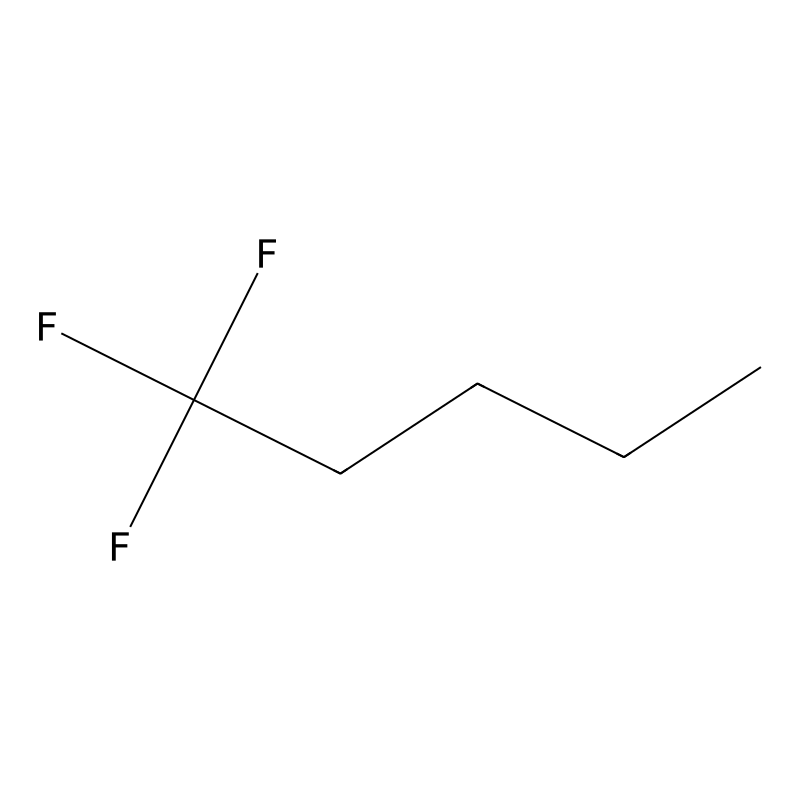1,1,1-Trifluoropentane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Refrigerant
Due to its low boiling point (-43.8 °C) and favorable thermodynamic properties, 1,1,1-Trifluoropentane has been investigated as a potential refrigerant for various applications. Research suggests it could be a viable alternative to some traditional refrigerants with a lower environmental impact "".
Fire Suppression
1,1,1-Trifluoropentane's ability to extinguish flames has led to research into its potential use as a fire suppressant. Studies have shown it to be effective in extinguishing certain types of fires "". However, further research is needed to determine its effectiveness in various fire scenarios and its overall safety profile for this application.
Organic Chemistry Studies
The unique properties of 1,1,1-Trifluoropentane, particularly the presence of the trifluoromethyl group, can be of interest in organic chemistry research. Scientists might utilize it as a solvent or a building block for the synthesis of more complex molecules due to its specific chemical reactivity.
1,1,1-Trifluoropentane is a fluorinated organic compound with the molecular formula C₅H₉F₃. It features a pentane backbone where three hydrogen atoms are replaced by fluorine atoms at the first carbon position. This structure imparts unique chemical and physical properties, such as increased stability and lower flammability compared to its non-fluorinated counterparts. The compound is a colorless liquid at room temperature and has applications in various industrial processes.
- Nuclear Magnetic Resonance (NMR) analysis to study its structure and dynamics.
- Coupling reactions on metal surfaces, where fluorine substitution affects the kinetics of alkyl coupling reactions significantly .
- Radical reactions, where it can react with other compounds under photochemical or thermal conditions to form various products .
Various methods exist for synthesizing 1,1,1-trifluoropentane:
- Fluorination of alkanes: Direct fluorination of pentane using fluorinating agents.
- Reactions involving trifluoroacetylation: This involves the reaction of pentane derivatives with trifluoroacetic anhydride under specific conditions.
- Radical reactions: Utilizing radical initiators to facilitate the incorporation of trifluoromethyl groups into aliphatic chains .
Interaction studies involving 1,1,1-trifluoropentane focus on its reactivity with various metal ions and complexes. Research has shown that it can form complexes with transition metals such as nickel(II), cobalt(II), copper(II), and iron(III), which can influence reaction pathways and kinetics . These studies are crucial for understanding how 1,1,1-trifluoropentane can be utilized in catalysis and material science.
Several compounds share structural similarities with 1,1,1-trifluoropentane. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,2-Difluoropentane | C₅H₉F₂ | Two fluorine atoms; less stable than trifluorinated variants. |
| 2,3-Difluoropentane | C₅H₉F₂ | Two fluorine atoms on different carbons; different reactivity profile. |
| Perfluoropentane | C₅F₁₂ | Fully fluorinated; higher stability but less reactivity compared to 1,1,1-trifluoropentane. |
| 2-Trifluoroethylpentane | C₇H₁₁F₃ | Contains an ethyl group; different physical properties due to structural variations. |
The unique aspect of 1,1,1-trifluoropentane lies in its balance between reactivity and stability due to the strategic placement of fluorine atoms which enhances its performance in industrial applications while maintaining manageable toxicity levels.








